molecular formula C18H15Cl2FN2O3 B2492676 2,3-dichloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide CAS No. 2034551-17-0

2,3-dichloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide

Cat. No.: B2492676
CAS No.: 2034551-17-0
M. Wt: 397.23
InChI Key: PVADYTJODZYQBA-UHFFFAOYSA-N
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Description

2,3-dichloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C18H15Cl2FN2O3 and its molecular weight is 397.23. The purity is usually 95%.
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Scientific Research Applications

Occurrence, Fate, and Behavior in Aquatic Environments

Parabens, closely related to the chemical structure , are commonly used as preservatives in various products. The review highlights their presence in aquatic environments due to consumer product usage. It emphasizes the need for understanding the fate and behavior of such compounds, including their biodegradability and interactions with other environmental factors, shedding light on their potential environmental impact and the necessity for monitoring and controlling their release into ecosystems (Haman et al., 2015).

Synthetic Procedures in Medicinal Chemistry

Benzazoles and their derivatives, such as the compound , are of significant interest in medicinal chemistry due to their diverse biological activities. The review discusses synthetic procedures for creating compounds with the guanidine moiety, which can alter the biological activity of benzazoles. This research can inform the development of new therapeutic agents and pharmacophores, highlighting the chemical versatility and potential medicinal applications of such compounds (Rosales-Hernández et al., 2022).

Conversion to Central Nervous System Acting Drugs

Benzimidazole and related compounds have been used in chemotherapy, with notable central nervous system (CNS) side effects. The review explores the potential for converting these compounds into more potent CNS drugs, indicating the possibility of deriving new therapeutic agents from the chemical structure . It highlights the significance of azole groups and their potential impact on CNS effects, suggesting a pathway for developing new CNS-targeted medications (Saganuwan, 2020).

Antioxidant Capacity Reaction Pathways

The review discusses ABTS radical cation-based assays, commonly used to measure antioxidant capacity. It delves into the reaction pathways of antioxidants with ABTS, which may share similarities with the chemical reactions and interactions of the compound . This research could be relevant for understanding the compound's potential antioxidant properties or its behavior in similar assays (Ilyasov et al., 2020).

Properties

IUPAC Name

2,3-dichloro-N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2FN2O3/c19-14-3-1-2-13(17(14)20)18(25)22-6-7-23-9-11-8-12(21)4-5-15(11)26-10-16(23)24/h1-5,8H,6-7,9-10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVADYTJODZYQBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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